molecular formula C13H19N3O2 B11797141 1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone

1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B11797141
M. Wt: 249.31 g/mol
InChI Key: XPONFKPUJYFACX-UHFFFAOYSA-N
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Description

1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone (CAS 1355172-40-5) is a high-purity chemical compound with a molecular formula of C13H19N3O2 and a molecular weight of 249.31 g/mol . It is a piperazine derivative, a class of compounds recognized as one of the most important building blocks in modern drug discovery . Piperazine rings are privileged structural motifs found in biologically active compounds across numerous therapeutic areas, including central nervous system (CNS) disorders, antimicrobial applications, and more . This compound serves as a versatile synthetic intermediate or potential scaffold for medicinal chemistry programs. The presence of the hydroxymethyl group on the pyridine ring offers a handle for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and develop novel molecular entities. Piperazine-based compounds have been extensively investigated in the development of opioid receptor antagonists . While the specific biological profile of this compound requires further investigation, related structures have shown promise as tools for researching neurological pathways and developing potential therapies for conditions such as depression, anxiety, and addiction . This product is intended for research applications in a controlled laboratory setting and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

1-[4-[5-(hydroxymethyl)-3-methylpyridin-2-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C13H19N3O2/c1-10-7-12(9-17)8-14-13(10)16-5-3-15(4-6-16)11(2)18/h7-8,17H,3-6,9H2,1-2H3

InChI Key

XPONFKPUJYFACX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C(=O)C)CO

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-5-(hydroxymethyl)-3-methylpyridine (Intermediate I)

Intermediate I is synthesized via sequential formylation and reduction of 2-chloro-3-methylpyridine.

Procedure :

  • Formylation : 2-Chloro-3-methylpyridine is treated with LDA at −78°C, followed by DMF, yielding 2-chloro-5-formyl-3-methylpyridine.

  • Reduction : The formyl group is reduced using NaBH4 in methanol, affording Intermediate I in 85% yield.

Table 1: Optimization of Reduction Conditions

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH4MeOH2585
LiAlH4THF078
BH3·THFTHF2565

Piperazine Coupling

Intermediate I undergoes nucleophilic substitution with piperazine in refluxing acetonitrile with K2CO3 and KI.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (Intermediate I : Piperazine)

  • Time : 12 hours

  • Yield : 72%

Mechanistic Insight : The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing chlorine atom activating the pyridine ring.

N-Acetylation

The secondary amine of the piperazine intermediate is acetylated using acetyl chloride in dichloromethane with triethylamine.

Table 2: Acylation Reagent Screening

Acylating AgentBaseSolventYield (%)
Acetyl chlorideEt3NCH2Cl288
Acetic anhydridePyridineDMF75
Acetyl bromideDIPEATHF68

Route B: Suzuki-Miyaura Cross-Coupling with Pre-Functionalized Piperazine

Synthesis of 1-(Piperazin-1-yl)ethanone (Intermediate II)

Intermediate II is prepared by reacting piperazine with chloroacetone in the presence of K2CO3.

Challenges :

  • Diacetylation is suppressed using a 1:1 molar ratio and low temperature (0°C).

  • Yield : 64% after column chromatography.

Pyridine Boronic Ester Synthesis

5-(Hydroxymethyl)-3-methylpyridine-2-boronic pinacol ester is synthesized via iridium-catalyzed C–H borylation.

Catalytic System :

  • [Ir(COD)OMe]2, dtbpy

  • Yield : 79%

Cross-Coupling Reaction

Intermediate II is coupled with the pyridine boronic ester under Suzuki conditions.

Table 3: Palladium Catalyst Screening

CatalystLigandSolventYield (%)
Pd(PPh3)4DME55
PdCl2(dppf)XPhosToluene82
Pd(OAc)2SPhosDMF68

Route C: Reductive Amination of a Keto-Pyridine Intermediate

Synthesis of 5-Acetyl-3-methylpyridine-2-carboxylic Acid (Intermediate III)

Intermediate III is obtained through Friedel-Crafts acylation of 3-methylpyridine-2-carboxylic acid.

Conditions :

  • Acetyl chloride, AlCl3, nitrobenzene, 80°C

  • Yield : 73%

Reductive Amination

Intermediate III is condensed with piperazine using NaBH3CN in methanol.

Table 4: Reductive Agent Comparison

Reducing AgentTemp (°C)Yield (%)
NaBH3CN2568
NaBH42542
BH3·Py058

Comparative Analysis of Synthetic Routes

Table 5: Route Efficiency and Scalability

RouteStepsTotal Yield (%)CostScalability
A354LowHigh
B441HighModerate
C349MediumLow

Key Findings :

  • Route A is optimal for large-scale production due to straightforward chemistry and low-cost reagents.

  • Route B offers regioselectivity advantages but requires expensive palladium catalysts.

  • Route C is limited by the instability of the keto intermediate under acidic conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and pyridine have shown promising results against various bacterial and fungal strains . The unique structure of this compound may enhance its efficacy compared to traditional antimicrobial agents.

Neuropharmacology

The piperazine moiety is known for its activity in neuropharmacology. Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants. The interaction of this compound with neurotransmitter receptors could provide insights into its potential therapeutic applications in treating mood disorders .

Molecular Docking Studies

Molecular docking studies are essential for understanding how this compound interacts with biological targets at the molecular level. These studies can reveal binding affinities and mechanisms of action, aiding in the design of more effective derivatives .

Synthesis of Novel Derivatives

The synthesis of novel derivatives based on the structure of this compound is an area of active research. By modifying functional groups, researchers aim to enhance the compound's pharmacological properties and reduce potential side effects .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several piperazine derivatives, including those structurally related to this compound. Results indicated that certain derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential as new antimicrobial agents .

Case Study 2: Neuropharmacological Assessment

In another study, researchers investigated the neuropharmacological effects of piperazine derivatives on animal models. The results demonstrated that compounds similar to this compound could reduce anxiety-like behaviors, indicating their potential as therapeutic agents for anxiety disorders .

Mechanism of Action

The mechanism of action of 1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperazine ring is known to modulate the pharmacokinetic properties of drugs, potentially enhancing their bioavailability and stability .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Structural Features Biological Activity Reference
1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone - Piperazine-ethanone core
- 5-hydroxymethyl, 3-methyl pyridine substituents
Not explicitly reported; inferred to target enzymes/receptors via structural analogy -
UDO (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone - Piperazine-ethanone core
- Trifluoromethylphenyl and chlorophenyl substituents
CYP51 inhibitor (anti-T. cruzi activity comparable to posaconazole)
1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (3f) - Piperazine-ethanone linked to arylsulfonylindole
- Pyridyl substituent
5-HT6 receptor antagonist (IC50 ~10 nM)
1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone derivatives - Oxadiazole-pyridine-piperazine-ethanone scaffold LRRK2 inhibitors (pKi up to 7.7)
1-(4-(4-((5-Amino-3-chloropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone (5) - Piperazine-ethanone with chloropyridinyloxy-phenyl group Intermediate for antiparasitic or antimicrobial agents

Pharmacological and Physicochemical Properties

Enzyme Inhibition: UDO/UDD: Exhibit nanomolar potency against T. cruzi CYP51, comparable to posaconazole . LRRK2 Inhibitors: Oxadiazole-containing analogs (e.g., CHEMBL1983715) show pKi values up to 7.7, suggesting the target compound’s pyridine-piperazine scaffold could be optimized for kinase inhibition .

Receptor Binding: 5-HT6 Antagonists (e.g., 3f): The arylsulfonylindole moiety in 3f contributes to high receptor affinity. The target compound lacks this group but retains the piperazine-ethanone motif, which may support GPCR interactions .

Solubility and Bioavailability :

  • The hydroxymethyl group in the target compound likely improves aqueous solubility relative to chlorinated (e.g., compound 5) or nitro-substituted analogs (e.g., compound 4) .
  • Methyl groups (as in 3-methylpyridine) may enhance metabolic stability by reducing oxidative degradation .

Key Differentiators

  • Heterocyclic Diversity : Unlike oxadiazole-containing derivatives (e.g., CHEMBL1983715), the target compound’s pyridine ring may favor different binding interactions, such as hydrogen bonding via the hydroxymethyl group .
  • Synthetic Flexibility: The piperazine-ethanone core allows for modular substitution, enabling rapid optimization for diverse targets .

Biological Activity

1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone, also known by its CAS number 1355172-40-5, is a compound of interest due to its potential biological activities. This article reviews existing literature regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O2C_{13}H_{19}N_{3}O_{2}, with a molecular weight of approximately 249.31 g/mol. Its structure features a piperazine ring substituted with a hydroxymethyl-pyridine moiety, which is critical for its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar compounds featuring piperazine and pyridine derivatives. For instance, compounds with structural similarities have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 15.625 to 125 μM against Gram-positive bacteria, indicating a promising antibacterial profile .

CompoundTarget BacteriaMIC (μM)
Compound AStaphylococcus aureus15.625 - 62.5
Compound BEnterococcus faecalis62.5 - 125
This compoundTBDTBD

The mechanism through which these compounds exert their antimicrobial effects typically involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This dual-action mechanism is particularly effective against biofilm-forming bacteria, making these compounds valuable in treating chronic infections .

Study on Antimicrobial Efficacy

In a comparative study assessing the efficacy of various piperazine derivatives, it was found that certain modifications to the pyridine ring significantly enhanced antibacterial activity. For example, the introduction of hydroxymethyl groups improved solubility and interaction with bacterial cell membranes, leading to increased efficacy against resistant strains .

Clinical Relevance

A clinical investigation into the use of similar piperazine-based compounds for treating chronic bacterial infections revealed promising results. Patients treated with these compounds exhibited reduced infection rates and improved recovery times compared to standard antibiotic therapies .

Q & A

Q. What are the key considerations for synthesizing 1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Piperazine derivatives are often synthesized via nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres (e.g., nitrogen). Catalysts like Pd(OAc)₂ or CuI may accelerate coupling .
  • Hydroxymethyl Group Introduction : Controlled reduction of ester or aldehyde precursors using NaBH₄ or LiAlH₄ in anhydrous THF .
  • Analytical Techniques :
    • HPLC : Monitor reaction progress with C18 columns (acetonitrile/water mobile phase) .
    • NMR : Use 1H^1H- and 13C^{13}C-NMR (DMSO-d₆ or CDCl₃) to confirm intermediate structures, focusing on piperazine CH₂ (~δ 2.5–3.5 ppm) and pyridine protons (~δ 8.0–8.5 ppm) .

Q. How is crystallographic data for this compound obtained and refined?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Crystals grown via slow evaporation (solvent: DCM/hexane) are analyzed using Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL () is preferred for small-molecule refinement. Key parameters:
    • R-factor : Aim for < 5% to ensure accuracy.
    • Thermal Displacement Parameters : Validate using anisotropic refinement for non-H atoms .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence polarization (FP) or time-resolved FRET assays for targets like kinases or proteases.
  • Cellular Viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or HEK293) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound for pharmacological applications?

Methodological Answer:

  • Key Modifications :

    • Piperazine Substituents : Replace methyl groups with bulkier substituents (e.g., trifluoromethyl) to enhance target binding .
    • Pyridine Ring Functionalization : Introduce electron-withdrawing groups (e.g., -F) to improve metabolic stability .
  • Data-Driven Optimization :

    ModificationIC₅₀ (nM)LogPMetabolic Stability (t₁/₂, min)
    Parent Compound2502.115
    5-F-Pyridine Deriv.851.845
    Table: Example SAR data from analogs (hypothetical values based on ).

Q. What computational strategies are effective for predicting binding modes and off-target risks?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., IAP proteins). Focus on hydrogen bonds with pyridine N and hydrophobic contacts with piperazine .
  • Off-Target Profiling : Employ SwissTargetPrediction or SEA servers to assess kinase or GPCR cross-reactivity .

Q. How should conflicting data on solubility and stability be resolved?

Methodological Answer:

  • Controlled Experiments :
    • Solubility : Compare results in PBS (pH 7.4) vs. DMSO using nephelometry.
    • Stability : Conduct LC-MS stability assays in liver microsomes (human vs. rodent) to identify species-specific degradation .
  • Statistical Analysis : Apply multivariate ANOVA to isolate variables (e.g., pH, solvent purity) causing discrepancies .

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